molecular formula C7H6ClIN2O B13029506 N-(3-chloro-5-iodopyridin-4-yl)acetamide

N-(3-chloro-5-iodopyridin-4-yl)acetamide

Cat. No.: B13029506
M. Wt: 296.49 g/mol
InChI Key: SIOHMHOTHGNCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-5-iodopyridin-4-yl)acetamide is a chemical compound with the molecular formula C7H6ClIN2O It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms on the pyridine ring, and an acetamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-5-iodopyridin-4-yl)acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-5-iodopyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Condensation Reactions: The acetamide group can react with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(3-chloro-5-iodopyridin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-5-iodopyridin-4-yl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-5-iodopyridin-4-yl)acetamide is unique due to the specific positioning of the chlorine and iodine atoms, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H6ClIN2O

Molecular Weight

296.49 g/mol

IUPAC Name

N-(3-chloro-5-iodopyridin-4-yl)acetamide

InChI

InChI=1S/C7H6ClIN2O/c1-4(12)11-7-5(8)2-10-3-6(7)9/h2-3H,1H3,(H,10,11,12)

InChI Key

SIOHMHOTHGNCIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=NC=C1Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.